Indomethacin-nhs

Vue d'ensemble

Description

Indomethacin-NHS is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is often utilized in biochemical applications, particularly in the conjugation of proteins and peptides due to its ability to form stable amide bonds with primary amines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-NHS involves the reaction of indomethacin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The general reaction scheme is as follows:

- Dissolve indomethacin and N-hydroxysuccinimide in an anhydrous solvent.

- Add dicyclohexylcarbodiimide to the solution to activate the carboxyl group of indomethacin.

- Stir the reaction mixture at room temperature for several hours.

- Filter the precipitated dicyclohexylurea byproduct and purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: Indomethacin-NHS primarily undergoes substitution reactions, particularly nucleophilic acyl substitution. This reaction is facilitated by the presence of the NHS ester, which is a good leaving group.

Common Reagents and Conditions:

Nucleophiles: Primary amines (e.g., lysine residues in proteins)

Solvents: Anhydrous DMF, DCM

Conditions: Room temperature, inert atmosphere

Major Products: The major product of the reaction between this compound and a primary amine is an amide bond, resulting in the conjugation of indomethacin to the amine-containing molecule.

Applications De Recherche Scientifique

Clinical Applications

Indomethacin's clinical applications can be categorized into several key areas:

Management of Inflammatory Conditions

- Rheumatoid Arthritis and Gout : Indomethacin is frequently prescribed for acute pain relief in rheumatoid arthritis and gouty arthritis. It helps reduce inflammation and pain associated with these conditions .

- Ankylosing Spondylitis : It is used alongside disease-modifying anti-rheumatic drugs (DMARDs) to manage symptoms effectively .

Headache Disorders

- Paroxysmal Hemicrania and Hemicrania Continua : Indomethacin is unique in its diagnostic and therapeutic role in these headache disorders. Its efficacy in alleviating symptoms is so pronounced that a positive response to indomethacin is part of the diagnostic criteria for these conditions . Research indicates that indomethacin may modulate nitric oxide (NO) signaling pathways, contributing to its effectiveness against headaches triggered by NO .

COVID-19 Treatment

- Recent studies have shown that indomethacin can be beneficial for patients with mild to moderate COVID-19 symptoms. A clinical trial demonstrated that patients treated with indomethacin experienced improved oxygen saturation levels and reduced inflammatory markers compared to those receiving standard care with paracetamol . The drug's anti-inflammatory properties may help mitigate the inflammatory response associated with viral infections.

Preoperative Analgesia

- Indomethacin suppositories have been evaluated for their analgesic effects before laparoscopic appendectomy. This application aims to optimize perioperative pain management by comparing the efficacy of indomethacin with other analgesics like lornoxicam .

Table 1: Summary of Clinical Applications of Indomethacin

Mécanisme D'action

Indomethacin-NHS exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, indomethacin reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The NHS ester facilitates the conjugation of indomethacin to other molecules, enhancing its utility in various biochemical applications.

Comparaison Avec Des Composés Similaires

Aspirin-NHS: Another NSAID derivative used for bioconjugation.

Ibuprofen-NHS: Similar to Indomethacin-NHS but derived from ibuprofen.

Diclofenac-NHS: Derived from diclofenac, used for similar applications.

Uniqueness: this compound is unique due to its high potency as an anti-inflammatory agent and its ability to form stable conjugates with biomolecules. Compared to other NSAID-NHS derivatives, this compound offers a balance of efficacy and stability, making it a preferred choice for various research applications.

Activité Biologique

Indomethacin-NHS (N-hydroxysuccinimide) is a derivative of indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Indomethacin

Indomethacin is primarily used to treat inflammatory conditions such as rheumatoid arthritis and osteoarthritis. It acts by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Beyond its traditional uses, indomethacin has been investigated for its antiviral and anticancer properties.

- COX Inhibition : Indomethacin inhibits both COX-1 and COX-2, reducing the production of pro-inflammatory prostaglandins. This mechanism is crucial for its anti-inflammatory effects and pain relief .

- Antiviral Activity : Recent studies have highlighted indomethacin's potential against viral infections, including SARS-CoV-2. It activates protein kinase R (PKR), which phosphorylates eIF2α, leading to inhibition of viral protein synthesis. This mechanism operates independently of COX inhibition .

- Anticancer Properties : Indomethacin has shown promise in colorectal cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including COX-dependent and independent mechanisms .

1. Antiviral Efficacy Against SARS-CoV-2

A study demonstrated that indomethacin effectively inhibited SARS-CoV-2 replication in vitro without cytotoxic effects on VERO E6 cells. The compound was found to block viral RNA synthesis early in the replication cycle, showcasing its potential as an antiviral agent .

2. Anti-inflammatory Effects in Animal Models

Research involving rat models indicated that indomethacin significantly reduced inflammation markers in conditions induced by acetic acid. The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its effectiveness in managing intestinal inflammation .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-inflammatory | COX inhibition | , |

| Antiviral | Activation of PKR | , |

| Anticancer | Induction of apoptosis | |

| Gastroprotective | Reduced gastrointestinal toxicity |

Research Findings

- Pharmacokinetics : Indomethacin is rapidly absorbed with peak plasma levels occurring within 30-120 minutes post-administration. It has a high protein binding rate (90-94%) which influences its distribution and efficacy .

- Side Effects : While effective, indomethacin is associated with gastrointestinal side effects, including ulceration. New formulations like this compound aim to reduce these adverse effects while maintaining therapeutic efficacy .

- Clinical Implications : The dual action of indomethacin as an anti-inflammatory and antiviral agent provides a compelling case for its use in treating conditions like COVID-19 alongside traditional NSAID applications .

Propriétés

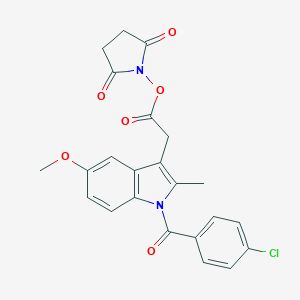

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O6/c1-13-17(12-22(29)32-26-20(27)9-10-21(26)28)18-11-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-8,11H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRFPULIXPNAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146484 | |

| Record name | Indomethacin-nhs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104425-42-5 | |

| Record name | Indomethacin-nhs | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104425425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin-nhs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.